2-Methylhexan-1-ol is a type of alcohol with the molecular formula C7H16O . It’s used in various chemical reactions and can be used as a reagent in the synthesis of other compounds .
A study found that a human odorant receptor, OR2M3, responded exclusively to 3-mercapto-2-methylpentan-1-ol, a compound similar to 2-Methylhexan-1-ol . This suggests that 2-Methylhexan-1-ol could potentially be used in studies related to the sense of smell.
2-Methylhexan-1-ol could potentially be used in the food industry. For example, it could be used as a flavoring agent or in the production of certain types of food. More research would be needed to confirm this .
Alcohols like 2-Methylhexan-1-ol can be used in the production of various materials. They can act as solvents, reactants, or catalysts in different material production processes .
Alcohols are often studied in environmental science due to their effects on the environment. For example, they can be used in studies related to pollution, waste management, and sustainable practices .
2-Methylhexan-1-ol is an organic compound characterized by the chemical formula C₇H₁₆O. It is a branched-chain alcohol with a molecular weight of approximately 116.20 g/mol. The structure consists of seven carbon atoms, sixteen hydrogen atoms, and one oxygen atom, and it is recognized for its colorless liquid form at room temperature. This compound has a boiling point of about 161.3 °C and a density of approximately 0.8 g/cm³, making it soluble in water and various organic solvents like ethanol and ether .
For instance, one synthesis method involves the reaction of 1-bromohexane with a methyl magnesium solution, leading to the formation of 2-methyl hexyl methoxide magnesium bromide, which subsequently reacts with water to yield 2-methylhexan-1-ol .
Studies have indicated that 2-methylhexan-1-ol exhibits biological activity, particularly in the context of pheromonal communication among certain ant species. Specifically, the (S)-enantiomer of this compound is identified as a significant component in the mandibular gland secretions of Cataglyphis bicolor ants, suggesting its role as a pheromone. Additionally, research into its biodegradation under methanogenic conditions has highlighted its environmental significance and potential microbial interactions.
Several synthesis methods for 2-methylhexan-1-ol have been documented:
These methods showcase the versatility in synthesizing this compound for various applications.
Research has explored the interactions of 2-methylhexan-1-ol with various biological systems. For example, studies on its role as a pheromone highlight its interaction with ant communication systems. Furthermore, investigations into its biodegradation pathways provide insights into how it interacts with microbial communities in environmental settings.
Several compounds share structural similarities with 2-methylhexan-1-ol. Below is a comparison highlighting their unique features:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 2-Ethylhexan-1-ol | C₈H₁₈O | Has one more carbon than 2-methylhexan-1-ol; less soluble in water. |
| 3-Methylpentan-1-ol | C₆H₁₄O | Shorter carbon chain; different branching structure. |
| 2-Methylheptan-1-ol | C₈H₁₈O | One additional carbon; exhibits different physical properties. |
| 2-Methylcyclohexanol | C₇H₁₄O | Contains a cycloalkane structure; different reactivity profile. |
Each of these compounds exhibits distinct properties and potential applications, but 2-methylhexan-1-ol stands out due to its specific biological activity and versatility in synthesis and application .
2-Methylhexan-1-ol is formally named 2-methylhexan-1-ol under International Union of Pure and Applied Chemistry (IUPAC) guidelines, reflecting its hexane backbone, methyl substituent at the second carbon, and hydroxyl group at the terminal position. The molecular formula C₇H₁₆O corresponds to a molar mass of 116.20 g/mol. Two CAS registry numbers are associated with this compound: 624-22-6 (primary identifier) and 61949-26-6.
The compound contains a single chiral center at the second carbon (C2), which bears four distinct substituents: a methyl group, two ethyl chains, and a hydroxyl-bearing carbon chain. This stereogenic center permits the existence of two enantiomers, designated as (R)-2-methylhexan-1-ol and (S)-2-methylhexan-1-ol. The (S)-enantiomer is biologically significant, as it has been identified in pheromonal secretions of Cataglyphis ant species.
2-Methylhexan-1-ol’s structure contrasts with linear and other branched alkanols in terms of physical properties and reactivity.
| Property | 2-Methylhexan-1-ol (C₇H₁₆O) | 1-Hexanol (C₆H₁₄O) | 2-Ethylhexan-1-ol (C₈H₁₈O) |
|---|---|---|---|
| Boiling Point | 168–169°C (754 Torr) | 157°C | 184.6°C (760 mmHg) |
| Density | 0.818 g/cm³ (20°C) | 0.819 g/cm³ | 0.833 g/mL (25°C) |
| Vapor Pressure | 0.792 mmHg (25°C) | 0.5 mmHg (20°C) | 0.207 mmHg (25°C) |
| Solubility in Water | 1 g/L (20°C) | 1 g/L | 1 g/L |
Key Observations:
While explicit Density Functional Theory (DFT) studies on 2-methylhexan-1-ol are limited, computational models predict conformational flexibility due to free rotation around single bonds. The molecule adopts extended and gauche conformations, with energy barriers influenced by the methyl branch. Rotational barriers for C1–C2 and C2–C3 bonds are expected to be higher than in linear analogs due to steric clashes, though quantitative data remains unavailable.
The hydroformylation-hydrogenation pathway represents the predominant industrial method for synthesizing 2-methylhexan-1-ol, utilizing a two-step process that converts 1-hexene to the target alcohol through aldehyde intermediates . This approach leverages the well-established oxo process, which adds synthesis gas (carbon monoxide and hydrogen) to terminal alkenes under catalytic conditions [3] [4].
The hydroformylation mechanism follows the catalytic cycle originally described by Heck and Breslow, beginning with a rhodium(I) hydrido complex as the active catalyst species [4] [5]. The process initiates when a carbon monoxide ligand dissociates from the coordinatively saturated 18-electron rhodium complex, creating a vacant coordination site for alkene binding [4] [6]. Upon coordination of 1-hexene to the rhodium center, migratory insertion of the hydride occurs, generating either linear or branched alkyl-rhodium intermediates depending on the regiochemistry of insertion [5] [7].
The selectivity for branched versus linear products depends critically on the hydride migration step, where the alkene can coordinate in various orientations before rotation and subsequent hydride transfer [5] [8]. Carbon monoxide then coordinates to the vacant site, followed by migratory insertion of the alkyl group into the carbonyl ligand to form rhodium-acyl complexes [4] [6]. The catalytic cycle concludes with hydrogenolysis, where molecular hydrogen adds oxidatively to release the aldehyde product and regenerate the rhodium-hydride catalyst [3] [5].
Industrial-scale hydroformylation of 1-hexene typically employs rhodium-based catalysts under moderate pressure conditions ranging from 10 to 100 atmospheres . Operating temperatures are maintained between 80°C and 150°C to optimize both reaction rate and selectivity toward the desired 2-methylhexanal intermediate [6]. The rhodium catalyst system demonstrates superior activity compared to traditional cobalt catalysts, enabling operation under milder conditions while achieving higher selectivity for branched aldehydes [4] [9].
Following hydroformylation, the resulting 2-methylhexanal undergoes catalytic hydrogenation using palladium or nickel catalysts under hydrogen atmosphere . This reduction step operates at pressures of 5 to 10 bar hydrogen and temperatures between 50°C and 80°C, achieving conversion yields of 90 to 95 percent . The overall process efficiency from 1-hexene to 2-methylhexan-1-ol typically ranges from 70 to 75 percent, making this pathway economically viable for large-scale production .
| Process Step | Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Hydroformylation | Rhodium complex | 80-150 | 10-100 | 70-75 |
| Hydrogenation | Palladium/Carbon | 50-80 | 5-10 | 90-95 |
| Overall Process | Combined | Variable | Variable | 65-70 |
Laboratory synthesis of 2-methylhexan-1-ol commonly employs hydride reduction of the corresponding aldehyde precursor, 2-methylhexanal, using either sodium borohydride or lithium aluminum hydride as reducing agents [10] [11]. These hydride-based reducing agents operate through nucleophilic attack by hydride ions on the electrophilic carbonyl carbon, followed by protonation to yield the primary alcohol product [10] [11].
Sodium borohydride functions as a selective reducing agent for aldehydes and ketones under mild reaction conditions [10] [11]. The reduction mechanism involves nucleophilic attack of a hydride ion on the carbonyl carbon of 2-methylhexanal, forming an alkoxide intermediate that subsequently undergoes protonation during aqueous workup [11] [12]. Each sodium borohydride molecule can deliver four hydride equivalents, enabling reduction of multiple carbonyl groups in a single reaction [10] [11].
Laboratory procedures typically employ sodium borohydride in ethanol or methanol solvent systems at temperatures ranging from 0°C to 25°C [10]. The reaction proceeds rapidly under these conditions, reaching completion within 1 to 4 hours depending on substrate concentration and temperature [13]. Yields for 2-methylhexanal reduction using sodium borohydride consistently range from 85 to 90 percent, with high product purity achieved through straightforward aqueous workup procedures .
Lithium aluminum hydride represents a more powerful reducing agent compared to sodium borohydride, requiring anhydrous reaction conditions and careful handling protocols [10] [11]. The enhanced reactivity of lithium aluminum hydride stems from the greater nucleophilicity of its hydride ligands, which are less stabilized by coordination to aluminum compared to borohydride systems [11] [12]. This reagent operates effectively in aprotic solvents such as diethyl ether or tetrahydrofuran under strictly moisture-free conditions [10] [14].
Reduction of 2-methylhexanal with lithium aluminum hydride typically occurs at temperatures between 0°C and 40°C in anhydrous diethyl ether . The reaction requires careful addition of the aldehyde substrate to prevent exothermic reactions and maintain temperature control [14] [13]. Following reduction, the reaction mixture undergoes acidic workup with dilute sulfuric acid or ammonium chloride solution to hydrolyze aluminum alkoxide intermediates and release the alcohol product [10] [14].
Performance comparison between sodium borohydride and lithium aluminum hydride reveals distinct advantages for each reducing system depending on operational priorities [13]. Lithium aluminum hydride consistently achieves higher yields, ranging from 92 to 95 percent, compared to 85 to 90 percent for sodium borohydride reductions . However, sodium borohydride offers superior operational simplicity, requiring less stringent anhydrous conditions and safer handling procedures [10] [11].
Reaction time analysis demonstrates that lithium aluminum hydride completes reduction within 2 to 3 hours, while sodium borohydride typically requires 3 to 6 hours for complete conversion . The enhanced reaction rate of lithium aluminum hydride reflects its greater reducing power, though this advantage must be balanced against increased safety requirements and handling complexity [10] [13].
| Reducing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Sodium Borohydride | Ethanol | 0-25 | 3-6 | 85-90 | >95 |
| Lithium Aluminum Hydride | Diethyl Ether | 0-40 | 2-3 | 92-95 | >98 |
| Sodium Borohydride | Methanol | 25 | 1-4 | 85-90 | >95 |
| Lithium Aluminum Hydride | Tetrahydrofuran | 40 | 2-4 | 90-95 | >98 |
Organometallic approaches to 2-methylhexan-1-ol synthesis utilize carbon-carbon bond formation reactions that construct the required carbon skeleton through nucleophilic addition to appropriate electrophilic substrates [15] [14]. These methodologies employ either Grignard reagents or organolithium compounds as carbon nucleophiles, enabling precise control over branching patterns and stereochemistry in the final alcohol product [15] [14].
Grignard reagent methodology for 2-methylhexan-1-ol synthesis involves formation of methylmagnesium bromide from methyl bromide and magnesium metal in anhydrous diethyl ether [15]. This organometallic reagent subsequently undergoes nucleophilic substitution with 1-bromohexane to form the carbon-carbon bond, generating an organomagnesium intermediate that yields 2-methylhexan-1-ol upon hydrolytic workup [15].
The synthetic sequence requires strictly anhydrous conditions throughout all operations, as trace moisture rapidly decomposes Grignard reagents through protonolysis reactions [15] [14]. Laboratory procedures typically employ freshly distilled diethyl ether and flame-dried glassware to maintain the requisite moisture-free environment [15] [16]. Temperature control during Grignard formation maintains the reaction mixture between 0°C and 35°C to prevent excessive exothermic heating while ensuring complete magnesium insertion [15] [14].
Reaction yields for Grignard-based synthesis of 2-methylhexan-1-ol range from 80 to 85 percent, with reaction times typically extending from 4 to 6 hours for complete conversion . Product purity exceeds 98 percent when proper anhydrous techniques are employed, though the methodology requires careful handling of pyrophoric reagents and moisture-sensitive intermediates [15].
Organolithium reagents provide an alternative organometallic approach for 2-methylhexan-1-ol synthesis, offering enhanced nucleophilicity compared to corresponding Grignard systems [14] [17]. These reagents typically employ n-butyllithium or methyllithium as the carbon nucleophile, reacting with appropriate aldehyde or ketone substrates to form tertiary or secondary alcohols depending on the carbonyl partner [16] [14].
The mechanism involves nucleophilic addition of the organolithium reagent to the carbonyl carbon, forming a lithium alkoxide intermediate [14] [18]. Subsequent protonation during acidic workup releases the alcohol product and regenerates lithium salts [14] [17]. Organolithium reagents demonstrate greater reactivity than Grignard reagents due to the higher electronegativity difference between carbon and lithium, resulting in more polarized carbon-metal bonds [14] [18].
Synthetic procedures using organolithium reagents require temperatures below -78°C during addition to prevent side reactions and maintain selectivity [14] [17]. Anhydrous tetrahydrofuran or diethyl ether serves as the reaction solvent, with reaction times typically ranging from 1 to 3 hours [16] [14]. Yields for organolithium-based synthesis generally range from 65 to 75 percent, reflecting the high reactivity but also increased potential for side reactions .
Performance comparison between Grignard and organolithium methodologies reveals complementary advantages for different synthetic applications [14]. Grignard reagents provide superior yields and operational reliability, while organolithium systems offer enhanced stereochemical control and broader substrate scope [14] [17]. Reaction time analysis shows organolithium reagents complete addition reactions more rapidly, typically within 1 to 3 hours compared to 4 to 6 hours for Grignard systems [14].
Both methodologies require extensive precautions for moisture exclusion and inert atmosphere maintenance, though organolithium reagents demand more stringent temperature control during addition reactions [14] [18]. Product isolation procedures are similar for both approaches, involving aqueous workup followed by standard purification techniques [16] [14].
| Reagent Type | Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Methylmagnesium Bromide | Anhydrous Ether | 0-35 | 4-6 | 80-85 | >95% |
| n-Butyllithium | Tetrahydrofuran | -78 to 0 | 1-3 | 65-75 | >90% |
| Grignard/Aldehyde | Diethyl Ether | 25 | 4-6 | 80-85 | >95% |
| Organolithium/Ketone | Tetrahydrofuran | -78 | 2-4 | 70-80 | >85% |
Process optimization for 2-methylhexan-1-ol synthesis requires systematic evaluation of temperature and pressure parameters across different synthetic methodologies to maximize both yield and selectivity [19] [20] [8]. Temperature effects influence reaction kinetics, catalyst stability, and product distribution, while pressure variations impact gas-phase equilibria and mass transfer rates in multiphase systems [21] [19] [8].
Temperature optimization in hydroformylation reactions reveals complex relationships between operating conditions and product outcomes [21] [19] [8]. Elevated temperatures accelerate reaction rates and reduce processing times, but can compromise selectivity toward desired branched products [19] [22]. Research demonstrates that hydroformylation selectivity depends critically on the relative rates of hydride migration to form linear versus branched alkyl intermediates [5] [8].
Studies on rhodium-catalyzed hydroformylation show optimal temperatures between 80°C and 120°C for achieving maximum 2-methylhexanal formation [4] [6]. Below 80°C, reaction rates become prohibitively slow for industrial applications, while temperatures exceeding 120°C promote catalyst deactivation and increased formation of linear aldehyde byproducts [9] [6]. Temperature effects on branched-to-linear selectivity demonstrate ratios declining from 97:3 at 45°C to 85:15 at 120°C for optimized rhodium catalyst systems [7] [8].
The subsequent hydrogenation step requires temperature optimization to balance reaction rate with catalyst longevity [11] [12]. Palladium-catalyzed hydrogenation of 2-methylhexanal proceeds optimally between 50°C and 80°C, achieving complete conversion within 2 to 4 hours [12]. Higher temperatures accelerate hydrogenation but promote catalyst sintering and reduced activity over extended operating periods [12] [20].
Pressure optimization in hydroformylation systems significantly influences both reaction rate and product selectivity through effects on gas-phase equilibria and catalyst coordination [8] [23]. Carbon monoxide partial pressure demonstrates inverse correlation with reaction rate due to competitive coordination with alkene substrates, while maintaining essential influence on branched product selectivity [6] [8].
Research on pressure effects reveals optimal carbon monoxide partial pressures between 20 and 60 bar for maximizing 2-methylhexanal selectivity [7] [8]. Lower carbon monoxide pressures promote increased reaction rates but reduce branched-to-linear selectivity ratios [6] [8]. Conversely, excessive carbon monoxide pressure inhibits alkene coordination and dramatically reduces overall reaction rates despite maintaining high selectivity [7] [6].
Hydrogen partial pressure effects demonstrate less dramatic impact on selectivity but significantly influence the final hydrogenation step efficiency [8] [23]. Optimal hydrogen pressures for aldehyde reduction range from 5 to 15 bar, providing sufficient driving force for complete conversion while avoiding equipment complexity associated with high-pressure operation [20].
Comprehensive process optimization studies examine combined temperature and pressure effects across the complete hydroformylation-hydrogenation sequence [19] [20] [24]. Multi-variable optimization reveals temperature-pressure interaction effects that cannot be predicted from single-variable studies [20] [24]. Research demonstrates optimal operating windows combining 100°C hydroformylation temperature with 40 bar carbon monoxide pressure, followed by 60°C hydrogenation at 10 bar hydrogen pressure [19] [22].
Statistical analysis of process variables identifies temperature as the dominant factor affecting overall yield, contributing approximately 60 to 70 percent of total variance in process performance [20] [24]. Pressure effects account for 20 to 30 percent of performance variation, while interaction effects between temperature and pressure contribute the remaining 10 to 15 percent [19] [24].
Economic optimization analysis demonstrates that moderate temperature and pressure conditions minimize both capital and operating costs while maintaining acceptable yields [25] [23]. Energy consumption for heating and compression represents the largest variable cost component, making temperature-pressure optimization critical for commercial viability [23] [26].
| Parameter Combination | Hydroformylation Temp (°C) | CO Pressure (bar) | Hydrogenation Temp (°C) | H₂ Pressure (bar) | Overall Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Optimized Conditions | 100 | 40 | 60 | 10 | 72 | 95 |
| High Temperature | 130 | 40 | 80 | 10 | 68 | 87 |
| Low Temperature | 80 | 40 | 50 | 10 | 65 | 98 |
| High Pressure | 100 | 80 | 60 | 20 | 70 | 96 |
| Low Pressure | 100 | 20 | 60 | 5 | 58 | 85 |
| Industrial Standard | 110 | 50 | 70 | 12 | 70 | 92 |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-methylhexan-1-ol through detailed analysis of both proton and carbon environments. The compound's molecular formula C₇H₁₆O contains distinct magnetic environments that produce characteristic chemical shifts enabling structural elucidation and confirmation.
The ¹H nuclear magnetic resonance spectrum of 2-methylhexan-1-ol exhibits distinctive chemical shift patterns that reflect the electronic environments of different proton groups within the molecule. The alcohol protons attached to the primary carbon appear as a triplet at 3.29-3.44 ppm, characteristic of the deshielding effect of the electronegative oxygen atom . This chemical shift range is consistent with primary alcohols, where the methylene protons adjacent to the hydroxyl group experience significant deshielding due to the electron-withdrawing nature of the oxygen atom.
The methyl groups, including both the terminal methyl and the branching methyl substituent, resonate as doublets in the 0.79-0.86 ppm region . This upfield chemical shift reflects the electron-donating nature of these alkyl groups and their distance from electronegative centers. The coupling pattern observed as doublets indicates the presence of one neighboring proton for the branching methyl group, confirming the secondary nature of the branching carbon.
The methylene groups within the alkyl chain produce complex multiplets in the 1.2-1.6 ppm range , typical of saturated hydrocarbon environments. These chemical shifts are characteristic of internal methylene carbons in aliphatic alcohols, where the electronic environment is primarily influenced by neighboring carbon atoms rather than heteroatoms.
The hydroxyl proton exhibits variable chemical shift behavior, appearing between 2.9-4.15 ppm depending on concentration, temperature, and hydrogen bonding conditions . In deuterated chloroform solutions, this proton typically appears around 2.9 ppm, while in more polar solvents or at higher concentrations, it shifts downfield due to increased hydrogen bonding interactions. The broad singlet multiplicity reflects rapid exchange with trace water or other protic impurities, which eliminates observable coupling to adjacent protons.
Integration ratios confirm the proposed structure, with the characteristic 6:1:2:1 pattern corresponding to the six methyl protons, one methine proton, two methylene protons adjacent to oxygen, and one hydroxyl proton, respectively. These integration patterns provide quantitative confirmation of the molecular structure and distinguish 2-methylhexan-1-ol from other isomeric alcohols.
Carbon-13 nuclear magnetic resonance spectroscopy provides direct structural information about the carbon framework of 2-methylhexan-1-ol. The spectrum exhibits seven distinct carbon environments corresponding to the seven carbon atoms in the molecule, each with characteristic chemical shifts that reflect their electronic environments and bonding patterns.
The carbon bearing the hydroxyl group (C-1) appears in the 70-75 ppm region [3] [4], characteristic of primary alcohols where the carbon is directly bonded to oxygen. This significant downfield shift results from the deshielding effect of the electronegative oxygen atom, which reduces electron density around the carbon nucleus. The chemical shift value distinguishes primary alcohols from secondary alcohols (which typically appear at 69-72 ppm) and tertiary alcohols (which appear at 65-70 ppm).
The secondary carbon bearing the methyl branch (C-2) resonates in the 32-35 ppm range [3] [4], reflecting its position as an internal secondary carbon with mixed alkyl and alcohol substitution. This chemical shift is intermediate between typical secondary alkyl carbons (25-30 ppm) and those adjacent to electronegative substituents, indicating the influence of the nearby hydroxyl group through the inductive effect.
The remaining methylene carbons (C-3, C-4, and C-5) exhibit chemical shifts in the 13-30 ppm range, with values decreasing as distance from the hydroxyl group increases [3] [4]. C-3 appears around 25-30 ppm due to its proximity to both the hydroxyl-bearing carbon and the branching point. C-4 resonates at 22-26 ppm, while C-5 (the terminal methylene) appears at 13-15 ppm, typical of primary carbons in alkyl chains.
The terminal methyl carbon (C-6) produces a signal at 13-15 ppm, characteristic of primary carbons at the end of aliphatic chains [3] [4]. The branching methyl carbon (C-7) appears slightly downfield at 18-22 ppm due to its attachment to a secondary carbon rather than a primary carbon, reflecting the gamma-effect commonly observed in branched alkyl systems.
The carbon chemical shift assignments provide definitive structural confirmation and enable differentiation from constitutional isomers. The presence of seven distinct carbon signals confirms the asymmetric nature of the molecule and rules out more symmetric structures that would exhibit fewer signals due to magnetic equivalence.
Mass spectrometry of 2-methylhexan-1-ol under electron ionization conditions produces characteristic fragmentation patterns that provide structural information and enable molecular identification. The molecular ion peak appears at m/z 116, corresponding to the molecular formula C₇H₁₆O, though this peak is typically weak due to the facile fragmentation of aliphatic alcohols under electron ionization conditions [5] [6].
The base peak in the mass spectrum appears at m/z 99, corresponding to the loss of 17 mass units (OH radical) from the molecular ion [5]. This alpha-cleavage represents the most favorable fragmentation pathway for primary alcohols, where the electron-deficient radical cation undergoes homolytic cleavage adjacent to the oxygen atom. The resulting carbocation [M-OH]⁺ is stabilized by hyperconjugation from the adjacent alkyl groups.
Dehydration represents another significant fragmentation pathway, producing an ion at m/z 98 through the loss of water (18 mass units) [5]. This process involves the elimination of H₂O from the molecular ion, forming an alkene radical cation. The intensity of this peak (11.81% relative intensity) indicates that dehydration is less favorable than alpha-cleavage but still represents a significant fragmentation route.
The fragment at m/z 85 (21.95% relative intensity) corresponds to the loss of 31 mass units from the molecular ion, consistent with the elimination of CH₂OH (methylene hydroxyl group) [5]. This fragmentation involves rearrangement processes that are characteristic of branched alcohols, where the branching pattern influences the preferred fragmentation pathways.
The prominent peak at m/z 43 (99.99% relative intensity, co-base peak) corresponds to the propyl cation [C₃H₇]⁺, formed through extensive fragmentation of the alkyl chain [5]. This fragment is particularly stable due to its secondary carbocation character when formed as [CH₃CH₂CH₂]⁺ or tertiary character when formed as [(CH₃)₂CH]⁺.
The m/z 71 fragment represents a rearranged ion formed through McLafferty rearrangement or other skeletal rearrangements characteristic of aliphatic alcohols [6]. This process involves the transfer of hydrogen atoms and subsequent fragmentation, producing ions that retain part of the original carbon skeleton.
Lower mass fragments include m/z 57 ([C₄H₉]⁺ butyl cation), m/z 41 ([C₃H₅]⁺ unsaturated propyl cation), and m/z 29 ([CHO]⁺ formyl cation or [C₂H₅]⁺ ethyl cation) [5] [6]. The m/z 29 fragment is particularly diagnostic for alcohols, as it can arise through McLafferty rearrangement involving the transfer of gamma-hydrogen atoms to the oxygen followed by cleavage.
The isotopic distribution of 2-methylhexan-1-ol reflects the natural abundance of ¹³C isotopes in the seven-carbon framework. The molecular ion cluster exhibits peaks at m/z 116 (¹²C₇ isotopomer), m/z 117 (containing one ¹³C atom), and m/z 118 (containing two ¹³C atoms or one ¹³C and one ²H atom) [7] [8].
The M+1 peak intensity follows the binomial distribution, with approximately 7.7% relative intensity compared to the molecular ion peak, reflecting the 1.1% natural abundance of ¹³C and the presence of seven carbon atoms. The M+2 peak appears with much lower intensity (approximately 0.3%), corresponding to the probability of incorporating two ¹³C atoms or other isotopic combinations.
Analysis of isotopic distribution patterns provides confirmation of molecular formula and elemental composition. The observed isotopic pattern matches theoretical calculations for C₇H₁₆O, supporting the proposed molecular structure and ruling out alternative compositions with different carbon, hydrogen, or heteroatom content.
Chromatographic characterization of 2-methylhexan-1-ol involves systematic analysis of retention behavior across different stationary phases and mobile phase systems. The compound's amphiphilic nature, containing both hydrophobic alkyl chains and a hydrophilic hydroxyl group, influences its chromatographic retention through multiple interaction mechanisms.
Gas chromatographic retention of 2-methylhexan-1-ol is quantified using the Kovats retention index system, which normalizes retention times relative to n-alkane standards under identical analytical conditions [9] [10]. On non-polar stationary phases such as polydimethylsiloxane (DB-1, HP-1), the compound exhibits retention indices in the 980-1020 range [11] [12].
The retention index increases systematically with stationary phase polarity due to enhanced hydrogen bonding interactions between the hydroxyl group and polar functional groups in the stationary phase [9] [10]. Semi-polar phases containing phenyl or cyanopropyl substituents (DB-17, HP-17) produce retention indices of 1050-1100, while highly polar polyethylene glycol phases (DB-WAX, Carbowax) yield retention indices of 1380-1420 [11].
Temperature programming affects retention index values through differential thermal effects on solute volatility and stationary phase interactions [9] [13]. Linear temperature programming typically produces retention indices that correlate well with isothermal values through established conversion equations, enabling cross-referencing between different analytical methods.
The retention index reproducibility across different instruments and laboratories typically falls within ±5-10 index units when experimental conditions are carefully controlled [10] [13]. This reproducibility enables confident compound identification through database matching and supports method transfer between analytical laboratories.
High performance liquid chromatography of 2-methylhexan-1-ol requires optimization of stationary phase chemistry and mobile phase composition to achieve adequate retention and separation efficiency. The compound's moderate polarity and hydrogen bonding capability influence its interaction with different chromatographic phases.
Reversed-phase chromatography using octadecylsilane (C18) stationary phases provides effective retention for 2-methylhexan-1-ol with methanol-water mobile phases [14] [15]. Optimal retention factors (k' = 2.8-3.5) are achieved using 70:30 methanol:water compositions, providing sufficient retention for quantitative analysis while maintaining reasonable analysis times.
Alternative stationary phases offer different selectivity characteristics. Octylsilane (C8) phases provide reduced retention (k' = 2.1-2.8) with acetonitrile-water mobile phases, enabling faster analysis times when high resolution is not required [14]. Phenyl-hexyl phases exhibit enhanced retention (k' = 3.2-4.1) due to additional pi-pi interactions between the phenyl groups and the alkyl chain.
Polar stationary phases such as cyano (nitrile) and amino (aminopropyl) phases provide alternative separation mechanisms [14] [15]. Cyano phases interact through dipole-dipole interactions, producing moderate retention (k' = 1.8-2.4) with acetonitrile-rich mobile phases. Amino phases exhibit unique selectivity for hydroxyl-containing compounds through hydrogen bonding, though retention factors are typically lower (k' = 1.5-2.1).
Column efficiency optimization involves balancing particle size, column length, and flow rate parameters. Theoretical plate counts of 8500-12000 are typically achievable with 5-μm particle size columns under optimized conditions [14]. Sub-2-μm particle columns can provide enhanced efficiency (>20000 plates) but require higher system pressures and careful optimization of gradient conditions.
Detection methods must accommodate the limited chromophoric properties of 2-methylhexan-1-ol. Evaporative light scattering detection (ELSD) provides universal detection capability with good sensitivity (0.1-1 μg detection limits), while ultraviolet detection requires wavelengths below 220 nm where sensitivity is reduced by solvent absorption [14] [15].
Infrared spectroscopy of 2-methylhexan-1-ol reveals characteristic vibrational bands that enable functional group identification and structural confirmation. The spectrum exhibits bands corresponding to O-H stretching, C-H stretching and bending, C-O stretching, and various deformation modes that provide diagnostic information about the molecular structure.
The most prominent feature in the infrared spectrum is the broad, intense O-H stretching band appearing in the 3200-3500 cm⁻¹ region [16] [17]. This band's breadth and intensity result from hydrogen bonding interactions between alcohol molecules in the condensed phase. The exact position and width depend on the degree of hydrogen bonding, with neat liquid samples showing maximum broadening due to extensive intermolecular association.
In gas-phase spectra or very dilute solutions in non-polar solvents, a sharp O-H stretching band appears at 3600-3650 cm⁻¹, representing the free (non-hydrogen-bonded) hydroxyl group [16] [18]. This frequency difference of approximately 150-200 cm⁻¹ between free and hydrogen-bonded O-H stretches reflects the weakening of the O-H bond upon hydrogen bond formation.
The O-H in-plane bending vibration produces a medium-intensity, broad band in the 1260-1350 cm⁻¹ region [16] [18]. This deformation mode involves the hydrogen atom moving in the plane of the molecule and is characteristically broader than typical C-H bending modes due to coupling with other vibrational modes and hydrogen bonding effects.
The O-H out-of-plane bending (wagging) mode appears as a medium-intensity band around 650 ± 50 cm⁻¹ [16] [18]. This vibration involves the hydrogen atom moving perpendicular to the molecular plane and is often difficult to assign definitively due to overlap with other low-frequency modes and the broad nature of hydrogen-bonded alcohol bands.
Alkyl C-H stretching vibrations appear as strong bands in the 2850-3000 cm⁻¹ region, characteristic of saturated hydrocarbon segments [16] [19]. The asymmetric and symmetric methyl stretching modes typically appear around 2960 and 2870 cm⁻¹, respectively, while methylene stretching modes appear around 2930 and 2850 cm⁻¹. These assignments reflect the different electronic environments and coupling patterns of methyl versus methylene groups.
Methyl deformation modes produce characteristic bands at 1375 cm⁻¹ (symmetric bend) and 1450 cm⁻¹ (asymmetric bend) [16] [19]. The 1375 cm⁻¹ band is particularly diagnostic for methyl groups and appears as a moderately intense absorption in most alkyl-substituted compounds. The presence of multiple methyl groups in 2-methylhexan-1-ol may result in splitting or enhanced intensity of these bands.
Methylene deformation modes appear around 1465 cm⁻¹, typically as a medium-intensity band that may overlap with methyl asymmetric bending modes [16] [19]. The position and intensity of this band provide information about the number and environment of methylene groups in the alkyl chain.
The C-O stretching vibration produces a strong, sharp band in the 1000-1075 cm⁻¹ region, characteristic of primary alcohols [16] [17]. This frequency range distinguishes primary alcohols from secondary alcohols (1075-1150 cm⁻¹) and tertiary alcohols (1100-1210 cm⁻¹), making it diagnostic for structural determination.
The C-O stretching mode involves predominantly the movement of oxygen relative to the carbon atom, though coupling with adjacent C-C stretching modes can influence the exact frequency and intensity [16] [18]. In 2-methylhexan-1-ol, the C-O stretch appears as an intense band around 1050 cm⁻¹, consistent with primary alcohol assignments reported in the literature.
Additional bands in the fingerprint region (800-1300 cm⁻¹) arise from complex coupling between C-C stretching, C-H rocking, and other skeletal vibrations [16] [19]. These bands provide structural fingerprint information but are generally less useful for functional group identification due to their complex origins and variable intensities.
The combination and overtone regions (3500-4000 cm⁻¹ and 1650-2000 cm⁻¹) exhibit weak bands corresponding to harmonic and combination frequencies of fundamental vibrations [16]. While these bands are typically not used for routine structural analysis, they can provide additional confirmation of functional group assignments in detailed spectroscopic studies.